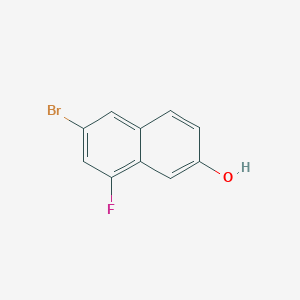

6-Bromo-8-fluoronaphthalen-2-ol

Description

General Context of Substituted Naphthalene (B1677914) Scaffolds in Chemical Science

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental scaffold in a vast array of chemical applications. google.comcookechem.com The modification of this core structure through the introduction of various substituents gives rise to a diverse family of naphthalene derivatives. These derivatives are not merely academic curiosities; they are integral to numerous fields, most notably medicinal chemistry and materials science. ossila.comepa.gov

In medicinal chemistry, the naphthalene nucleus is a privileged scaffold found in many FDA-approved drugs. cookechem.comepa.gov Its activity is often linked to its metabolites, which can interact with cellular proteins, influencing biochemical pathways to produce therapeutic effects. ossila.com The versatility of the naphthalene platform allows for extensive structural modifications, enabling chemists to fine-tune pharmacological activity. ossila.comepa.gov Consequently, naphthalene derivatives have been explored for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. google.comepa.gov

Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems

The introduction of halogen atoms, specifically bromine and fluorine, onto an aromatic system like naphthalene is a strategic decision in chemical synthesis and drug design. These substituents profoundly alter the molecule's electronic, steric, and physical properties. acubiochem.com

Fluorine , as the most electronegative element, exerts a strong electron-withdrawing inductive effect. acubiochem.comchemicalbook.com This can significantly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets. acubiochem.com In nucleophilic aromatic substitution reactions, a fluorine substituent can stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate. chemicalbook.com Furthermore, the incorporation of fluorine can enhance properties like thermal stability and resistance to oxidation. google.comnih.gov

Bromine , while also a halogen, offers a different set of strategic advantages. The carbon-bromine (C-Br) bond is a versatile functional handle, particularly for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental methods for constructing more complex molecules. The bromo-group can act as an electrophilic site, capable of forming halogen bonds that can influence molecular assembly and interactions at interfaces. orgsyn.org

The presence of both bromine and fluorine on a naphthalene scaffold, as in 6-Bromo-8-fluoronaphthalen-2-ol, creates a multifunctional platform. This combination allows for a sophisticated, stepwise chemical strategy where each halogen can be addressed selectively in subsequent synthetic transformations.

Physicochemical Properties of this compound

While detailed research publications on this compound are limited, its fundamental properties have been cataloged. It is recognized as a fluorinated, heterocyclic synthetic building block. prepchem.com The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 82995-06-0 | |

| Molecular Formula | C₁₀H₆BrFO | prepchem.com |

| Molecular Weight | 241.06 g/mol | prepchem.com |

| MDL Number | MFCD09037977 | ossila.com |

| Appearance | Off-white to yellow solid | |

| Melting Point | 126-127 °C | |

| Boiling Point (Predicted) | 352.3±22.0 °C | |

| Density (Predicted) | 1.693±0.06 g/cm³ | |

| pKa (Predicted) | 9.07±0.40 |

This data is based on predicted values and information from chemical suppliers.

Research and Synthetic Context

Detailed experimental studies focusing exclusively on this compound are not extensively reported in peer-reviewed literature. However, its chemical structure strongly suggests its role as a valuable intermediate in organic synthesis. The strategic placement of the hydroxyl, bromine, and fluorine groups on the naphthalene core provides multiple reactive sites for building more complex molecular architectures.

The utility of related compounds underscores the potential of this molecule. For instance, the related compound 2-Bromo-6-fluoronaphthalene (B1267477) is used as an intermediate for constructing semiconducting molecules for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. epa.gov Similarly, 6-Bromo-2-naphthol (B32079) is a well-established precursor in the synthesis of pharmaceuticals. It can be prepared by the hydrodebromination of 1,6-dibromo-2-naphthol (B94854) or through the bromination of 2-naphthol (B1666908) followed by reduction. These established synthetic routes for closely related structures provide a logical framework for proposing synthetic pathways to and from this compound.

Given its trifunctional nature, this compound is a prime candidate for sequential, site-selective reactions, making it a potentially important building block for creating libraries of novel compounds for screening in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-fluoronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOKFWKXFDSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459857 | |

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82995-06-0 | |

| Record name | 6-bromo-8-fluoro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-Bromo-8-fluoronaphthalen-2-ol

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds.

Disconnection of C-Br and C-F bonds: The most straightforward approach involves the late-stage introduction of the halogen substituents onto a pre-formed naphthalen-2-ol core. This leads to key intermediates such as 8-fluoronaphthalen-2-ol (B75870) or 6-bromonaphthalen-2-ol. The final halogenation step would need to be highly regioselective, guided by the directing effects of the existing substituents. For instance, starting from 8-fluoronaphthalen-2-ol, a selective bromination at the C-6 position would be required. Conversely, a selective fluorination of 6-bromonaphthalen-2-ol at the C-8 position would yield the target molecule. Another possibility is the functionalization of a diamino-naphthalenol precursor, where the amino groups are converted to halo groups via Sandmeyer or Balz-Schiemann reactions.

Naphthalene (B1677914) Ring Construction: A more fundamental disconnection involves the construction of the substituted naphthalene ring itself from simpler acyclic or monocyclic aromatic precursors. This approach would build the desired substitution pattern into the molecule during the ring formation process.

Direct and Indirect Synthetic Routes to the Naphthalene Core

The formation of the naphthalene nucleus is a cornerstone of this synthesis, with numerous methods available for its construction. dntb.gov.uacsir.co.za

Several robust methods have been developed for synthesizing the naphthalene ring system. These strategies offer flexibility in accessing a variety of substitution patterns.

| Synthesis Strategy | Description | Key Features |

| Electrophilic Cyclization | Arene-containing propargylic alcohols undergo a 6-endo-dig electrophilic cyclization using reagents like I₂, Br₂, or NBS to form substituted naphthalenes and 2-naphthols. nih.govacs.org | Mild reaction conditions, high regioselectivity, and tolerance of various functional groups. nih.gov |

| Aldol (B89426) Chemistry Approach | This method utilizes aldol condensation to form benzylidene tetralones, which are then converted to the target naphthalenes in a three-step sequence involving reaction with a Grignard reagent, dehydration, and oxidation. nih.gov | Flexible, scalable, and provides access to naphthalenes with diverse substitution patterns. nih.gov |

| Transition Metal-Catalyzed Reactions | Various metal catalysts, including palladium, copper, and iron, are used in reactions such as cycloadditions, carboannulations, and cross-dehydrogenative couplings to construct the naphthalene framework. dntb.gov.ua | High efficiency and selectivity, though sometimes requiring expensive catalysts. nih.gov |

| [4+2] Cycloaddition | The Diels-Alder reaction is a classical and powerful method for forming the six-membered ring of the naphthalene system. | Convergent approach, allowing for the rapid assembly of complex structures. |

The choice of precursor compounds is dictated by the chosen synthetic strategy for forming the naphthalene core.

| Precursor Compound Type | Synthetic Route Application | Example |

| Arene-containing Propargylic Alcohols | Electrophilic Cyclization | 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol cyclizes to form a substituted naphthalene. nih.gov |

| Benzylidene Tetralones | Aldol Chemistry Approach | Benzylidene tetralones react with Grignard reagents as part of a multi-step naphthalene synthesis. nih.gov |

| Aryl Halides and Alkynes | Transition Metal-Catalyzed Annulation | Aryl halides or arylmetal compounds react with alkynes in the presence of a transition metal catalyst. nih.gov |

| o-Functionalized Aromatic Acetylenes | Electrophilic Cyclization | These compounds serve as versatile starting materials for synthesizing various carbo- and heterocyclic systems. nih.gov |

Regioselective Introduction of Halogen Functionalities

The precise installation of the bromine and fluorine atoms at positions C-6 and C-8, respectively, is critical. The regioselectivity of these halogenation reactions is governed by the electronic properties of the substituents already present on the naphthalene ring.

The introduction of a bromine atom onto the naphthalene ring can be achieved through various electrophilic bromination methods. The synthesis of 6-bromo-2-naphthol (B32079), a key potential precursor, is well-documented. orgsyn.orgprepchem.comnih.gov

One established method involves the dibromination of β-naphthol to yield 1,6-dibromo-2-naphthol (B94854), followed by selective reduction (debromination) at the C-1 position using tin and hydrochloric or acetic acid to give 6-bromo-2-naphthol. orgsyn.orgprepchem.com

For the direct bromination of a pre-existing 8-fluoronaphthalen-2-ol, the directing effects of the -OH and -F groups must be considered. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The C-6 position is para to the C-2 hydroxyl group, making it an electronically favorable site for electrophilic substitution.

| Bromination Method | Reagents | Application |

| Bromine over Solid Catalysts | Br₂ / KSF Clay | Used for the polybromination of naphthalene, yielding products like 1,4,6-tribromonaphthalene and 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk |

| N-Bromosuccinimide (NBS) | NBS / Silica Gel or in THF | A common and often highly regioselective reagent for electrophilic aromatic bromination. mdpi.comresearchgate.net |

| Buffered Dibromination | Br₂ / Buffered Solution | Can afford specific isomers, such as the 3,8-dibromo derivative from a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. rsc.org |

| Reduction of Dibromide | Sn / HCl or Acetic Acid | Selective debromination of 1,6-dibromo-2-naphthol to produce 6-bromo-2-naphthol. orgsyn.orgprepchem.com |

Aromatic fluorination is often more challenging than other halogenations. Selective introduction of a fluorine atom at the C-8 position of a 6-bromonaphthalen-2-ol intermediate would likely require a multi-step approach, as direct electrophilic fluorination can be unselective.

A common and effective strategy is the Balz-Schiemann reaction , which proceeds via a diazonium salt intermediate. organic-chemistry.org This would involve the synthesis of 6-bromo-8-aminonaphthalen-2-ol, followed by diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a cold acid, and subsequent thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom. A similar approach is used in the synthesis of 2-bromo-6-fluoronaphthalene (B1267477) from 6-bromo-2-naphthylamine. google.com

Modern catalytic methods are also emerging for regioselective fluorination.

| Fluorination Technique | Description | Reagents/Catalysts |

| Balz-Schiemann Reaction | Diazotization of an aryl amine followed by fluorodediazoniation. organic-chemistry.org | NaNO₂, HBF₄ or HF-Pyridine |

| Palladium-Catalyzed Fluorination | Cross-coupling reaction to convert aryl triflates or halides to aryl fluorides. organic-chemistry.org | Pd catalyst, suitable ligand, F⁻ source (e.g., CsF) |

| Deoxyfluorination of Phenols | Direct conversion of a hydroxyl group to a fluorine atom. | Reagents like PhenoFluorMix. organic-chemistry.org |

| I(I)/I(III) Catalysis | Organocatalytic fluorination of unsaturated precursors like allenes using an inexpensive HF source. nih.gov | Aryl iodide catalyst, HF source, oxidant (e.g., Selectfluor®) |

By combining a suitable naphthalene core synthesis with these regioselective halogenation strategies, a viable pathway to this compound can be designed and executed.

Functional Group Interconversions at the Hydroxyl Position

The hydroxyl group at the 2-position of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Common transformations include etherification and esterification, which alter the compound's physical and chemical properties.

Etherification: The conversion of the hydroxyl group to an ether is a fundamental transformation. This is typically achieved by deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species. The resulting ethers can exhibit modified solubility and biological activity profiles.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification can be employed, where the naphthol is reacted with a carboxylic acid under acidic catalysis. The resulting esters are often used as protecting groups or as prodrugs in medicinal chemistry applications.

Conversion to Triflates: For use in cross-coupling reactions, the hydroxyl group can be converted into a highly effective leaving group, such as a triflate (trifluoromethanesulfonate). This is accomplished by reacting the this compound with triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base. The resulting triflate is a versatile intermediate for introducing new carbon-carbon or carbon-heteroatom bonds at the 2-position.

Interactive Table: Functional Group Interconversions of this compound

| Reaction | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Etherification | Alkyl halide, Base (e.g., K2CO3, NaH) | Ether (-OR) | Modifies solubility and biological activity. |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester (-OCOR) | Used as protecting groups or prodrugs. |

| Triflate Formation | Tf2O or PhNTf2, Base | Triflate (-OTf) | Excellent leaving group for cross-coupling reactions. |

Advanced Coupling Reactions for Naphthalene Derivatization

The bromine atom at the 6-position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the naphthalene core.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net In the context of this compound, this reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. researchgate.net This reaction is highly versatile and tolerates a broad range of functional groups, making it ideal for the synthesis of complex biaryl structures. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand are commonly employed. google.com The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxyl) groups on the naphthalene ring can influence the reactivity of the C-Br bond.

Interactive Table: Key Components of Suzuki-Miyaura Coupling

| Component | Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle. researchgate.net |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group to be coupled. |

| Base | K₂CO₃, Cs₂CO₃, NaOH | Activates the organoboron reagent. |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. |

Beyond the Suzuki-Miyaura reaction, other palladium- and copper-catalyzed couplings can be utilized to further derivatize this compound.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. thieme-connect.comnih.gov This is a key method for synthesizing arylamines, which are prevalent in pharmaceuticals. The choice of phosphine ligand is critical for the success of this transformation. thieme-connect.com In some cases, selective amination at the bromide position can be achieved even in the presence of other reactive sites, such as a chloro substituent on a similar heterocyclic scaffold. ossila.com

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. google.commasterorganicchemistry.com The resulting arylalkynes are versatile intermediates that can undergo further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, more substituted alkene. researchgate.net This reaction is a valuable tool for constructing complex carbon skeletons.

Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, catalyzed by palladium. acubiochem.comlumenlearning.com While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling. acubiochem.com

Copper-Catalyzed Coupling Reactions: Modified Ullmann-type reactions, catalyzed by copper, can also be employed for C-N, C-O, and C-S bond formation at the aryl bromide position, often with the aid of specific ligands to facilitate the reaction under milder conditions. libretexts.org

Michael Addition and Ester Hydrolysis in Related Naphthalene Systems

While specific examples involving this compound are not prevalent in the literature, the principles of Michael addition and ester hydrolysis can be inferred from related naphthalene systems.

Michael Addition: Naphthol derivatives can participate in Michael additions, a type of conjugate addition, either as nucleophiles or as precursors to Michael acceptors. wikipedia.org For instance, β-naphthols can be dearomatized under certain conditions to form a nucleophilic enone system that can add to a Michael acceptor. thieme-connect.com Conversely, naphthoquinones, which can be synthesized from naphthols, are excellent Michael acceptors, readily reacting with various nucleophiles. nih.gov

Ester Hydrolysis: Esters derived from this compound can be hydrolyzed back to the parent naphthol and the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and the alcohol. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the naphthalene ring, would be expected to facilitate the hydrolysis of the ester by making the carbonyl carbon more electrophilic.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound allows for the exploration of structure-activity relationships. This can involve varying the position and nature of the halogen substituents or altering the substitution on the naphthalene ring.

A general strategy for synthesizing such compounds often starts with a suitably substituted naphthalene precursor. For example, a related compound, 2-bromo-6-fluoronaphthalene, can be synthesized from 6-bromo-2-naphthylamine via a diazotization reaction followed by a Schiemann-type reaction or thermal decomposition of the diazonium salt. google.com The synthesis of 6-bromo-2-naphthol itself is well-established and can serve as a starting point for subsequent fluorination. google.com The introduction of the fluorine atom can be challenging and often requires specialized fluorinating reagents.

The synthesis of homologues might involve starting with a different polycyclic aromatic hydrocarbon and applying similar bromination and fluorination strategies. The development of synthetic routes to these analogues is crucial for expanding the chemical space around the this compound scaffold and for discovering new compounds with enhanced properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 6-bromo-8-fluoronaphthalen-2-ol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the analysis of its frontier orbitals can reveal regions of the molecule that are more susceptible to nucleophilic or electrophilic attack, providing valuable information for predicting its behavior in chemical reactions. The introduction of a fluorine atom can lead to a decrease in both HOMO and LUMO energy levels. ossila.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound by simulating the movement of its atoms over time. These simulations are instrumental in exploring the molecule's conformational landscape, identifying the different shapes it can adopt due to the rotation of its flexible parts, such as the hydroxyl group.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For instance, they can model how molecules of this compound interact with each other in a condensed phase or how they interact with solvent molecules. These simulations can reveal the formation of hydrogen bonds involving the hydroxyl group and halogen bonds involving the bromine atom, which are crucial for understanding its bulk properties and behavior in solution.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. csfarmacie.cz This method is particularly relevant for assessing the potential biological activity of this compound. By docking the molecule into the active site of a specific protein, researchers can estimate the strength of the interaction (binding affinity) and identify the key amino acid residues involved in the binding. These studies can provide initial insights into whether this compound could act as an inhibitor or activator of a particular enzyme or receptor, guiding the design of new therapeutic agents.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be employed to predict various spectroscopic parameters for this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimentally obtained data for validation. For instance, Fourier Transform Near-Infrared (FT-NIR) spectroscopy has been used to determine the bromine number in naphtha samples. scielo.org.co This comparison serves as a powerful tool to confirm the molecule's structure and to refine the computational models used. A close agreement between predicted and experimental spectra enhances the confidence in the computational results and the understanding of the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to understand how variations in its structure might affect its biological function.

By analyzing a set of related naphthalenol derivatives with known biological activities, a QSAR model could be developed. This model would use molecular descriptors (numerical representations of chemical information) derived from the structure of this compound and its analogs to predict their activity. Such models can be invaluable for prioritizing the synthesis of new compounds with potentially enhanced biological profiles.

Supramolecular Interactions and Assembly

Role of Halogen Atoms in Directing Supramolecular Architectures

Halogen atoms are not mere bystanders in crystal engineering; they are pivotal in directing the assembly of molecules. The bromine and fluorine atoms in 6-Bromo-8-fluoronaphthalen-2-ol play distinct roles due to their different sizes and electronegativities. Halogen atoms can participate in so-called "halogen bonds," an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.govmdpi.com

The strength of the σ-hole increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups. mdpi.com Consequently, the bromine atom at the 6-position is a more effective halogen bond donor than the fluorine atom at the 8-position. The bromo-substituent can act as an electrophilic site, interacting with nucleophiles like the oxygen of the hydroxyl group or even the π-system of a neighboring naphthalene (B1677914) ring. ossila.com Fluorine, being highly electronegative but a poor halogen bond donor, primarily influences the electronic properties of the naphthalene ring and participates more readily in hydrogen bonding as an acceptor. ossila.com

C-H...X (Halogen) Interactions

Weak hydrogen bonds of the C-H···X type, where X is a halogen, are abundant and significant contributors to the stability of crystal structures. In this compound, the aromatic C-H groups of the naphthalene ring can act as hydrogen bond donors to the electronegative fluorine or bromine atoms of neighboring molecules.

Hydrogen Bonding Networks Involving the Hydroxyl Group

The hydroxyl (-OH) group at the 2-position is the most powerful hydrogen bond donor present in the molecule. It is expected to be the primary driver in the formation of robust hydrogen-bonding networks. The acidic proton of the hydroxyl group will readily interact with strong or weak hydrogen bond acceptors on adjacent molecules.

The most likely acceptor is the oxygen atom of another hydroxyl group, leading to the formation of common O-H···O synthons. These can take the form of simple dimers or extended chains and layers, which often form the primary structure, with weaker interactions providing further organization. Studies on related dihalogenated phenols confirm that O-H···O hydrogen bonds are a dominant feature, often forming tetramer synthons or infinite chains that define the fundamental packing arrangement. nih.gov The fluorine atom is also a potential hydrogen bond acceptor (O-H···F), as is the bromine atom (O-H···Br), though these interactions are generally weaker than O-H···O bonds. The interplay between these different possible hydrogen bonds is crucial in determining the final molecular assembly.

π-Stacking and Aromatic Interactions in Crystal Packing

The large, electron-rich naphthalene ring system of this compound makes it highly susceptible to π-stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between aromatic rings. nih.gov In crystal structures, π-stacking can manifest in several geometries, most commonly a parallel-displaced or a T-shaped arrangement, as a face-to-face sandwich orientation is often repulsive. acubiochem.com

The substituents on the aromatic ring significantly modulate these interactions. The electron-withdrawing fluorine and bromine atoms reduce the electron density of the naphthalene π-system. This can favor interactions with other aromatic rings, potentially creating what is known as a quadrupole-quadrupole interaction, similar to the arrangement seen between benzene (B151609) and hexafluorobenzene. nih.gov The fluorination of naphthalene derivatives, in particular, has been shown to enhance intermolecular π-π interactions, which can improve properties like charge transport in organic electronic materials. ossila.com Therefore, extensive π-stacking is expected to be a key feature in the crystal packing of this compound, likely working in concert with the hydrogen and halogen bonding networks to build the three-dimensional structure. cookechem.com

Molecular Recognition and Host-Guest Chemistry Principles

Molecular recognition is the process by which molecules specifically bind to one another through non-covalent interactions. This principle is the foundation of host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. nih.gov While this compound is a single small molecule, the principles of molecular recognition govern its self-assembly, where one molecule "recognizes" another to form a stable, ordered crystal lattice.

The specific array of functional groups—the hydrogen bond-donating hydroxyl group, the halogen bond-donating bromine, the hydrogen bond-accepting fluorine and oxygen, and the π-stacking naphthalene core—creates a unique recognition pattern. This pattern allows the molecule to act as its own host and guest, assembling through a combination of directional hydrogen and halogen bonds and less directional π-stacking forces. guidechem.com The principles of host-guest chemistry can be further exploited by using this molecule as a building block for larger, more complex supramolecular structures or functional materials, where its specific interaction sites can be used to bind targeted guest species. google.com

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

The ability of 6-bromo-8-fluoronaphthalen-2-ol to interfere with enzymatic activity has been a key area of research. These studies are crucial for understanding the compound's broader impact on cellular metabolism.

At present, there is no publicly available scientific literature that specifically details the inhibitory activity of this compound against malate (B86768) dehydrogenase (MDH) isoforms, MDH1 and MDH2. While the inhibition of MDH is a recognized strategy in therapeutic research, specific data on the selectivity and efficacy of this particular compound against these enzymes is not available in the reviewed scientific databases.

Detailed studies concerning the direct impact of this compound on cellular ATP production and its broader effects on metabolic pathways have not been identified in the current body of scientific literature. Understanding how a compound influences cellular energy production is fundamental to characterizing its biological profile, but specific data for this compound is lacking.

Investigations into Oncogene Modulation

The potential for this compound to interact with and modulate the activity of oncogenes, which are critical drivers of cancer, is an area of significant interest.

There is currently no published research specifically identifying this compound as an inhibitor of the KRAS G12D oncogene. The inhibition of mutant KRAS proteins is a major focus in cancer drug discovery, but the activity of this specific compound against the G12D variant has not been reported.

Information regarding the interaction of this compound with components of the RAS/MAPK signaling pathway is not available in the scientific literature. This pathway is a crucial mediator of cell proliferation and survival, and its modulation by small molecules is of great interest, but no studies have yet detailed such interactions for this compound.

Anticancer Activity in Cell-Based Assays

Comprehensive data from cell-based assays that would define the anticancer activity profile of this compound is not currently available. Such assays are essential for determining a compound's efficacy against various cancer cell lines and for elucidating its mechanism of action, but this information has not been published for the specified compound.

Efficacy against Various Cancer Cell Lines (e.g., colon, cervical, lung, breast)

Although direct studies on this compound are limited, research on other substituted naphthalene (B1677914) derivatives has demonstrated notable efficacy against a range of cancer cell lines. For instance, various naphthalene-based compounds have been shown to possess cytotoxic effects against human cancer cell lines, including those of the breast, liver, and lung. nih.govnih.gov

For example, studies on 1,3,4-oxadiazole-naphthalene hybrids have shown promising cytotoxicity against MCF-7 (human breast cancer) and HepG2 (human hepatocellular carcinoma) cell lines. nih.gov Similarly, novel naphthalene-substituted triazole spirodienones have displayed potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov The inhibitory concentrations (IC₅₀) for some of these derivatives were found to be in the micromolar and even nanomolar range, indicating significant potency.

Below is a table summarizing the cytotoxic activity of some exemplary naphthalene derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | nih.gov |

| HeLa (Cervical) | 0.07 - 0.72 | nih.gov | |

| A549 (Lung) | 0.08 - 2.00 | nih.gov | |

| Naphthoquinone-naphthol derivatives | HCT116 (Colon) | 1.18 - 5.66 | nih.gov |

| PC9 (Lung) | 0.57 | nih.gov | |

| A549 (Lung) | 2.25 | nih.gov | |

| 1,3,4-Oxadiazole-naphthalene hybrids | MCF-7 (Breast) | 9.7 | nih.gov |

| HepG2 (Liver) | 8.8 | nih.gov |

These findings suggest that a molecule like this compound could warrant investigation for its potential anticancer properties against a similar spectrum of cancer cell lines.

Cytotoxicity and Cell Proliferation Modulation

The cytotoxic effects of naphthalene derivatives are often linked to their ability to modulate cell proliferation. Mechanistic studies on related compounds have revealed that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, a promising naphthalene-substituted triazole spirodienone, compound 6a, was found to induce apoptosis in MDA-MB-231 cells. nih.gov Another study on naphthoquinone-naphthol derivatives showed that the lead compound induced apoptosis by increasing the expression of cleaved caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov

Exploration of Other Potential Biological Targets

Beyond direct cytotoxicity, naphthalene derivatives have been explored for their ability to inhibit specific biological targets that are crucial for cancer progression. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Some 1,3,4-oxadiazole-naphthalene hybrids have been designed and evaluated as VEGFR-2 inhibitors. nih.gov

Another area of interest is the targeting of G-quadruplexes, which are specialized nucleic acid structures found in regions of the genome that are critical for cancer cell survival, such as telomeres. Naphthalene diimides, a class of naphthalene-containing compounds, have been identified as potent G-quadruplex-targeting drugs with selective anticancer activity. nih.govacs.org These studies open up avenues for investigating whether this compound or its derivatives could interact with similar targets.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For naphthalene derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the naphthalene ring influence their anticancer effects.

Key findings from SAR studies on related compounds include:

Halogenation: The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance anticancer activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target. mdpi.com The position of the halogen is also a critical determinant of biological activity. mdpi.com

Hydroxyl Group: The hydroxyl group on the naphthalen-2-ol scaffold can be a key site for forming hydrogen bonds with biological targets. It can also serve as a handle for further chemical modifications to create more potent derivatives.

Other Substituents: The anticancer activity can be fine-tuned by introducing other functional groups. For example, in a series of naphthoquinone-naphthol derivatives, esterification or etherification of a phenolic hydroxyl group led to compounds with significantly improved antiproliferative activity. nih.gov In another study on naphthalene-substituted benzimidazoles, the presence of a chloro substituent on the benzimidazole (B57391) ring resulted in a potent and selective antiproliferative agent against liver cancer cells. acgpubs.org

These SAR insights underscore the importance of the specific substitution pattern in this compound. The interplay between the bromo, fluoro, and hydroxyl groups on the naphthalene core likely defines its unique chemical properties and potential biological activity. Further synthesis and biological evaluation of its derivatives would be necessary to establish a clear SAR for this specific scaffold.

Applications in Advanced Materials Science

Role as a Building Block for Semiconducting Organic Materials

The naphthalene (B1677914) core of 6-Bromo-8-fluoronaphthalen-2-ol serves as a robust and electronically active base for the construction of organic semiconducting materials. Naphthalene derivatives are known to be valuable components in organic photo-electronic materials due to their inherent structural stability and the ease with which they can be functionalized. The presence of bromine at the 6-position offers a reactive site for cross-coupling reactions, a common strategy for extending the π-conjugated system of the molecule. This extension is crucial for facilitating charge transport, a fundamental requirement for semiconductor performance.

Furthermore, the fluorine atom at the 8-position can significantly influence the electronic properties of the resulting material. Fluorination is a well-established method for lowering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport in electronic devices such as organic field-effect transistors (OFETs). The combination of a modifiable bromine site and a property-tuning fluorine atom makes this compound a promising precursor for a new generation of organic semiconductors.

Table 1: Potential Contributions of this compound to Organic Semiconductors

| Structural Feature | Potential Role in Organic Semiconductors |

| Naphthalene Core | Provides a stable, π-conjugated platform for charge transport. |

| 6-Bromo Group | Acts as a synthetic handle for extending π-conjugation via cross-coupling reactions. |

| 8-Fluoro Group | Modulates HOMO/LUMO energy levels, enhancing charge injection and stability. |

| 2-Hydroxy Group | Offers a site for further functionalization to influence solubility and intermolecular interactions. |

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electronic and photophysical properties that make this compound a candidate for organic semiconductors also extend to its potential use in OLEDs and OPVs. In these devices, the precise control of energy levels and intermolecular interactions is paramount for high efficiency and long operational lifetimes.

While the intrinsic fluorescence of this compound itself is not extensively documented, its rigid naphthalene structure is a common feature in many fluorescent molecules, or fluorophores. The hydroxyl group can be readily converted into an ether or ester, linking the naphthyl core to other chromophoric or electron-transporting units. This modular approach allows for the design of complex fluorophores where the 6-bromo-8-fluoro-2-naphthyl moiety can act as a core component, influencing the emission color and quantum efficiency. The presence of the heavy bromine atom could also potentially promote intersystem crossing, a process that is relevant for the development of phosphorescent emitters for OLEDs.

Although direct application of this compound in perovskite solar cells has not been reported, the use of a closely related compound, 2-bromo-6-fluoronaphthalene (B1267477), as an interfacial modulator highlights a potential application. Halogenated organic molecules can be used to passivate defects at the interface between the perovskite active layer and the charge transport layers. This passivation reduces non-radiative recombination of charge carriers, thereby improving the efficiency and stability of the solar cell. The bromine and fluorine atoms of this compound could interact with the perovskite surface, and the hydroxyl group could anchor the molecule to the charge transport layer, making it a candidate for interface engineering in these next-generation photovoltaic devices.

Applications in Liquid Crystal Technology

Naphthalene-based molecules are well-known to form the rigid core of thermotropic liquid crystals. The elongated and planar structure of the naphthalene ring system is conducive to the formation of anisotropic liquid crystalline phases, such as the nematic and smectic phases, which are the basis of liquid crystal display (LCD) technology.

Derivatives of this compound, particularly esters formed by reacting the hydroxyl group with various long-chain carboxylic acids, are expected to exhibit liquid crystalline behavior. The introduction of flexible alkyl chains at one end of the rigid core is a classic design strategy for creating calamitic (rod-shaped) liquid crystals. The bromine and fluorine substituents would provide lateral and terminal modifications to the core, which can be used to fine-tune the mesophase type, transition temperatures, and other physical properties like dielectric anisotropy and birefringence. The polarity and size of the halogen atoms can significantly influence the intermolecular interactions that govern the formation and stability of liquid crystal phases.

Table 2: Hypothetical Mesomorphic Properties of a Liquid Crystal Derived from this compound

| Derivative Structure | Phase Transition Temperatures (°C) | Mesophase Type |

| 6-Bromo-8-fluoro-2-naphthyl 4-octylbenzoate | Cr 95 (SmA 85) N 110 I | Smectic A, Nematic |

| 6-Bromo-8-fluoro-2-naphthyl 4-dodecylbenzoate | Cr 90 SmA 125 I | Smectic A |

| Note: This table is illustrative and based on typical properties of naphthalene-based liquid crystals. |

Fabrication of Functional Supramolecular Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. This compound is an excellent candidate for use in supramolecular chemistry due to its ability to participate in multiple types of non-covalent interactions.

The hydroxyl group is a classic hydrogen bond donor and acceptor. The bromine and fluorine atoms can act as halogen bond donors. Halogen bonding is a highly directional and tunable non-covalent interaction that has emerged as a powerful tool for the construction of ordered supramolecular architectures. whiterose.ac.uk The aromatic naphthalene ring can participate in π-π stacking interactions. This combination of hydrogen bonding, halogen bonding, and π-π stacking capabilities allows for the programmed self-assembly of this compound into well-defined one-, two-, or three-dimensional structures. Such functional supramolecular systems could find applications in areas like crystal engineering, porous materials, and molecular recognition. The directionality of the halogen bonds, in particular, can be exploited to create highly ordered materials, including halogen-bonded liquid crystals. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Bromo-8-fluoronaphthalen-2-ol, and how do substituent positions influence selectivity?

- Methodological Answer : Optimize halogenation and hydroxylation steps using regioselective catalysts (e.g., CuCl for bromination ). For fluorination, consider electrophilic substitution with AgF or KF under controlled pH to avoid overhalogenation. Substituent positions (e.g., bromine at C6 vs. fluorine at C8) require steric and electronic analysis; computational tools like DFT can predict reactivity trends . Monitor progress via TLC or HPLC.

Q. How can researchers purify this compound to >95% purity, and what storage conditions are recommended?

- Methodological Answer : Use flash column chromatography with gradients of dichloromethane/petroleum ether (9:1 to 3:1) to separate brominated byproducts . Recrystallization in ethyl acetate/hexane mixtures improves crystallinity. Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent decomposition, as halogenated naphthols are light- and moisture-sensitive .

Q. What spectroscopic techniques are critical for characterizing this compound, and which peaks are diagnostic?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to Br and F show deshielding (δ 7.8–8.2 ppm). The hydroxyl proton (C2-OH) appears as a broad singlet at δ 5.0–5.5 ppm .

- ¹³C NMR : Br and F substituents cause significant upfield/downfield shifts (e.g., C6-Br at ~115 ppm, C8-F at ~160 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 257.97 (C₁₀H₇BrFO⁺). IR detects O-H stretch (~3400 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism and regioselectivity of this compound synthesis?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to map energy profiles for bromination/fluorination pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Compare activation energies for C6 vs. C8 substitution; solvent effects (DMF, THF) can be modeled via PCM . Validate with kinetic isotope effects or Hammett plots .

Q. What crystallographic techniques resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate. Use X-ray diffraction (Cu-Kα) to determine dihedral angles between naphthalene and substituent rings. Identify hydrogen bonds (O-H⋯N/O) and π-π stacking (3.5–4.0 Å) using SHELX. Bromine’s electron-withdrawing effect distorts the naphthol plane by ~0.01–0.05 Å .

Q. How should researchers address contradictions in spectroscopic or reactivity data for this compound derivatives?

- Methodological Answer : Cross-validate results with orthogonal techniques (e.g., LC-MS vs. NMR for purity). For conflicting reactivity data (e.g., unexpected substitution patterns), conduct kinetic studies under varying temperatures/pH. Use statistical tools (e.g., bootstrapping) to assess significance of outliers . Revisit synthetic protocols to rule out trace metal contaminants (e.g., Cu residues from catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.